molecular formula C17H21FN4O2 B8334044 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol

2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol

Cat. No. B8334044
M. Wt: 332.4 g/mol
InChI Key: ICAPVLXAHMQCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481551B2

Procedure details

Placed 5% palladium on carbon (14.21 g, 50% wet, 3.339 mmol, Aldrich 330116) in a Parr bottle under nitrogen, followed by MeOH (242 mL, JT-Baker 909333) and NEt3 (46.54 mL, 333.9 mmol, Sigma-Aldrich 471283). Dissolved 245-(4-amino-2-fluoro-5-nitro-3-tetrahydrofuran-2-yl-phenyl)pyrimidin-2-yl]propan-2-ol (20) (121.0 g, 333.9 mmol) in hot THF (360 mL), allowed to cool, added to the reaction mixture, and rinsed with another portion of THF (124 mL). Placed the vessel on a Parr shaker and saturated with H2. Added 45 psi H2 and shook until consumption was complete (HPLC and LCMS showed complete reaction). The reaction mixture was purged with nitrogen, filtered through Celite™ and rinsed with EtOAc. It was re-filtered through paper (glass microfibre) and the filtrate concentrated in vacuo. Repeated the reaction three more times on the same scale and the batches were combined giving 21 as a brown solid (447 g, 99% yield; 93% HPLC purity). LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 333.46 (1.79 min). 1H NMR (300 MHz, CDCl3) δ 8.81 (d, J=1.4 Hz, 2H), 6.69 (d, J=7.3 Hz, 1H), 5.27-5.20 (m, 1H), 4.73 (s, 1H), 4.70 (s, 2H), 4.23-4.14 (m, 1H), 3.94-3.86 (m, 1H), 3.22 (s, 2H), 2.32-2.22 (m, 1H), 2.18-199 (m, 3H), 1.63 (s, 6H) ppm.
Name
Quantity
242 mL
Type
reactant
Reaction Step One
Name
Quantity
46.54 mL
Type
reactant
Reaction Step Two
Quantity
121 g
Type
reactant
Reaction Step Three
Quantity
14.21 g
Type
catalyst
Reaction Step Four
Name
Quantity
360 mL
Type
solvent
Reaction Step Five
Name
Yield
99%

Identifiers

REACTION_CXSMILES
CO.CCN(CC)CC.[NH2:10][C:11]1[C:16]([N+:17]([O-])=O)=[CH:15][C:14]([C:20]2[CH:21]=[N:22][C:23]([C:26]([OH:29])([CH3:28])[CH3:27])=[N:24][CH:25]=2)=[C:13]([F:30])[C:12]=1[CH:31]1[CH2:35][CH2:34][CH2:33][O:32]1>[Pd].C1COCC1>[NH2:10][C:11]1[C:16]([NH2:17])=[CH:15][C:14]([C:20]2[CH:21]=[N:22][C:23]([C:26]([OH:29])([CH3:27])[CH3:28])=[N:24][CH:25]=2)=[C:13]([F:30])[C:12]=1[CH:31]1[CH2:35][CH2:34][CH2:33][O:32]1

Inputs

Step One
Name
Quantity
242 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
46.54 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
121 g
Type
reactant
Smiles
NC1=C(C(=C(C=C1[N+](=O)[O-])C=1C=NC(=NC1)C(C)(C)O)F)C1OCCC1
Step Four
Name
Quantity
14.21 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
shook until consumption
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
added to the reaction mixture
WASH
Type
WASH
Details
rinsed with another portion of THF (124 mL)
ADDITION
Type
ADDITION
Details
Added 45 psi H2
CUSTOM
Type
CUSTOM
Details
(HPLC and LCMS showed complete reaction)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
WASH
Type
WASH
Details
rinsed with EtOAc
FILTRATION
Type
FILTRATION
Details
It was re-filtered through paper (glass microfibre)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the reaction three more times on the same scale

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1N)C=1C=NC(=NC1)C(C)(C)O)F)C1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 447 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 402.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.